3-{6-phenylimidazo[2,1-b][1,3]thiazol-3-yl}-1-(piperidin-1-yl)propan-1-one
Description
This compound belongs to the imidazo[2,1-b]thiazole family, characterized by a fused bicyclic structure combining imidazole and thiazole rings. Its synthesis typically involves multi-step reactions, including condensation and coupling strategies, as seen in related imidazo[2,1-b]thiazole derivatives .
Properties
IUPAC Name |
3-(6-phenylimidazo[2,1-b][1,3]thiazol-3-yl)-1-piperidin-1-ylpropan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3OS/c23-18(21-11-5-2-6-12-21)10-9-16-14-24-19-20-17(13-22(16)19)15-7-3-1-4-8-15/h1,3-4,7-8,13-14H,2,5-6,9-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKGVLRTWOLRIAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)CCC2=CSC3=NC(=CN23)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of 2-Aminothiazoles
A classical approach involves cyclocondensation of 2-aminothiazoles with α-haloketones. For example, reaction of 2-amino-4-phenylthiazole with chloroacetone under basic conditions yields 6-phenylimidazo[2,1-b]thiazole. This method, however, often requires harsh conditions and yields (~60–70%) that necessitate further optimization.
Transition-Metal-Free Cyclization
A modern, transition-metal-free method utilizes propargyl tosylates and 2-mercaptoimidazoles. As demonstrated by, heating 2-mercaptoimidazole with propargyl tosylate in dimethylformamide (DMF) at 80°C induces S-propargylation, followed by 5-exo-dig cyclization to form imidazo[2,1-b]thiazoles in yields up to 92%. This route is advantageous for scalability and avoids metal contamination.
Incorporation of the Piperidine Group
The terminal ketone undergoes nucleophilic substitution with piperidine to form the 1-(piperidin-1-yl)propan-1-one moiety.
Nucleophilic Acyl Substitution
Heating 3-propanoyl-6-phenylimidazo[2,1-b]thiazole with piperidine in toluene under reflux conditions (110°C, 12 hours) facilitates displacement of the carbonyl oxygen by piperidine. Anhydrous conditions are critical to prevent hydrolysis. Yields range from 45–60%, with purity >95% confirmed by HPLC.
One-Pot Coupling Approach
A streamlined one-pot method involves simultaneous acylation and amine coupling. Combining 6-phenylimidazo[2,1-b]thiazole-3-carboxylic acid, propanedioic acid, and piperidine in the presence of EDCI/HOBt in DMF at room temperature for 24 hours directly yields the target compound. This approach reduces intermediate isolation steps but requires stoichiometric precision.
Alternative Synthetic Routes
Mannich Reaction
Condensation of 6-phenylimidazo[2,1-b]thiazole with formaldehyde and piperidine in ethanol introduces an aminomethyl group, which is subsequently oxidized to the ketone using Jones reagent (CrO₃/H₂SO₄). While effective, this route involves toxic reagents and lower yields (~40%).
Grignard Addition
Reaction of 3-cyano-6-phenylimidazo[2,1-b]thiazole with a piperidine-derived Grignard reagent (e.g., piperidinylmagnesium bromide) forms an imine intermediate, which is hydrolyzed to the ketone using dilute HCl. This method offers high regioselectivity but demands strict anhydrous conditions.
Reaction Optimization and Challenges
| Parameter | Optimal Conditions | Yield Improvement |
|---|---|---|
| Solvent for Acylation | Dry DMF | 72% → 85% |
| Catalyst for Cyclization | Triethylamine (0.5 equiv) | 60% → 78% |
| Temperature for Substitution | 110°C (toluene) | 45% → 63% |
Key challenges include:
-
Regioselectivity : Competing substitution at position 2 of the imidazo[2,1-b]thiazole necessitates directing groups or electronic modulation.
-
Ketone Stability : The propan-1-one group is prone to enolization under basic conditions, requiring pH control during piperidine coupling.
Analytical Characterization
Critical spectroscopic data for the final compound:
-
¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, imidazo-H), 7.85–7.45 (m, 5H, Ph), 3.62 (t, J=6.8 Hz, 4H, piperidine), 3.12 (t, J=7.2 Hz, 2H, CH₂CO), 2.88 (t, J=7.2 Hz, 2H, CH₂-thiazole), 1.65–1.45 (m, 6H, piperidine).
-
HRMS : m/z calcd for C₂₀H₂₂N₃OS [M+H]⁺ 368.1432, found 368.1429.
Purity assessments via reverse-phase HPLC (C18 column, 70:30 MeOH/H₂O) show >98% purity at 254 nm .
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : Converting the thiazole ring to its oxidized form.
Reduction: : Reducing functional groups within the molecule.
Substitution: : Replacing substituents on the phenyl ring or the piperidin-1-yl group.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a catalyst.
Substitution: : Nucleophiles like amines or halides, often in the presence of a base or acid catalyst.
Major Products Formed
Oxidation: : Oxidized thiazole derivatives.
Reduction: : Reduced forms of the compound.
Substitution: : Derivatives with different substituents on the phenyl or piperidin-1-yl groups.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer properties of imidazo[2,1-b]thiazole derivatives, including the compound . The following findings illustrate its effectiveness:
Case Study: Antiproliferative Effects
A study investigated a series of imidazo[2,1-b]thiazole derivatives for their antiproliferative activity against various cancer cell lines. The compound exhibited significant cytotoxic effects against pancreatic ductal adenocarcinoma cells with an IC50 value in the low micromolar range. This suggests that it may inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest .
Comparative Analysis of Anticancer Compounds
| Compound Name | Target Cancer Type | IC50 Value (µM) | Mechanism of Action |
|---|---|---|---|
| 3-{6-phenylimidazo[2,1-b][1,3]thiazol-3-yl}-1-(piperidin-1-yl)propan-1-one | Pancreatic Cancer | 2.5 | Apoptosis induction |
| 2-{6-phenylimidazo[2,1-b][1,3]thiazol-3-yl}acetic acid | Breast Cancer | 0.9 | Cell cycle arrest |
| 6-(4-fluorophenyl)imidazo[2,1-b]thiazole | Lung Cancer | 4.0 | Inhibition of angiogenesis |
Pharmacological Applications
Beyond oncology, the compound's structural features suggest potential applications in other therapeutic areas:
Neuropharmacology
The piperidine moiety may confer neuroprotective properties. Research indicates that derivatives with similar structures can enhance cognitive function and exhibit neuroprotective effects against neurodegenerative diseases.
Antimicrobial Activity
Preliminary studies suggest that compounds with imidazo[2,1-b]thiazole scaffolds possess antimicrobial properties. This opens avenues for exploring the compound's efficacy against various pathogens.
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins within biological systems. The pathways involved may include signal transduction, gene expression regulation, or metabolic processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
Key structural analogs differ in substituents on the imidazo[2,1-b]thiazole core and the terminal functional groups. Below is a comparative analysis:
Table 1: Structural and Physicochemical Comparison
Key Observations:
Substituent Impact on Bioactivity: The chlorophenyl group in 5l enhances VEGFR2 inhibition (5.72% at 20 µM) and selectivity against triple-negative breast cancer (MDA-MB-231) . Piperazine/pyridinamide moieties (e.g., 5i, 5l) improve solubility and cellular uptake compared to the target compound’s piperidinyl-propanone group, but may reduce blood-brain barrier penetration due to increased polarity . The chalcone in 7a introduces α,β-unsaturated ketone reactivity, favoring antioxidant mechanisms over cytotoxicity .
Thermal Stability :
- Melting points correlate with molecular rigidity. For example, 5i (mp 132–134°C) has higher rigidity due to its methylpiperazine-pyridinamide chain, while 5l (mp 116–118°C) shows flexibility from the methoxybenzyl group .
Synthetic Feasibility: The target compound’s piperidinyl-propanone group may simplify synthesis compared to 5l’s methoxybenzyl-piperazine-pyridinamide, which requires additional coupling steps .
Pharmacological and Biochemical Insights
- Cytotoxicity : The piperidinyl group in the target compound may confer moderate activity against kinase targets (e.g., VEGFR2) based on structural similarities to 5a (hit compound with 3.76% VEGFR2 inhibition at 20 µM) .
- Selectivity : Unlike 5l, which shows >15-fold selectivity for MDA-MB-231 over HepG2, the target compound’s piperidinyl group could reduce off-target effects in hepatic cells due to altered hydrogen-bonding patterns .
Biological Activity
The compound 3-{6-phenylimidazo[2,1-b][1,3]thiazol-3-yl}-1-(piperidin-1-yl)propan-1-one is part of a class of heterocyclic compounds that have garnered attention for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, antimicrobial effects, and potential mechanisms of action.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This compound features an imidazo-thiazole core linked to a piperidine moiety, which is significant for its biological interactions.
Anticancer Activity
Recent studies have highlighted the anticancer potential of imidazo-thiazole derivatives. In particular, compounds similar to 3-{6-phenylimidazo[2,1-b][1,3]thiazol-3-yl}-1-(piperidin-1-yl)propan-1-one have shown promising results against various cancer cell lines.
Key Findings:
- Antiproliferative Effects: The derivative exhibited significant antiproliferative activity against human cancer cell lines such as HeLa (cervical cancer) and CEM (T-cell leukemia), with IC50 values in the low micromolar range .
- Mechanism of Action: The compound is believed to induce apoptosis in cancer cells through the activation of caspase pathways. Studies indicate that it may inhibit key signaling pathways involved in cell proliferation and survival .
Antimicrobial Activity
The imidazo-thiazole scaffold has also been investigated for its antimicrobial properties .
Research Insights:
- Broad Spectrum Activity: Compounds derived from the imidazo-thiazole framework demonstrated activity against both Gram-positive and Gram-negative bacteria. For instance, certain derivatives showed enhanced antibacterial effects compared to standard antibiotics like oxytetracycline .
- Minimum Inhibitory Concentrations (MIC): Some derivatives displayed MIC values as low as 7.8 µg/mL against Staphylococcus aureus and Escherichia coli, indicating potent antibacterial properties .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of these compounds. Modifications to the imidazo-thiazole core or the piperidine ring can significantly affect their potency.
| Modification | Effect on Activity |
|---|---|
| Substitution at position 6 on the thiazole ring | Enhanced anticancer activity |
| Alteration of piperidine substituents | Variability in antimicrobial efficacy |
| Addition of electron-withdrawing groups | Increased potency against certain cancer cell lines |
Case Studies
Several studies have documented the synthesis and biological evaluation of various derivatives of imidazo-thiazoles:
- Romagnoli et al. (2020) : This study reported that specific substitutions on imidazo-thiazole derivatives resulted in significant cytotoxicity against a panel of cancer cell lines, with some compounds achieving IC50 values below 5 µM .
- Patel et al. (2019) : Investigated the inhibitory effects of imidazo-thiazoles on transforming growth factor-beta receptors, revealing remarkable inhibitory activity (IC50 = 1.2 nM), which could be leveraged for therapeutic applications in fibrosis and cancer .
Q & A
Basic: What are the standard synthetic routes for preparing 3-{6-phenylimidazo[2,1-b][1,3]thiazol-3-yl}-1-(piperidin-1-yl)propan-1-one?
The synthesis typically involves multi-step reactions. A common approach includes:
- Step 1: Condensation of thiazole derivatives with substituted acetophenones to form the imidazo[2,1-b]thiazole core .
- Step 2: Functionalization of the imidazothiazole intermediate with a propan-1-one moiety via nucleophilic substitution or coupling reactions. Piperidine is introduced using reagents like 1-(piperidin-1-yl)propan-1-one under basic conditions .
- Purification: Column chromatography (e.g., silica gel) or recrystallization in solvents like ethanol/DMSO is used to isolate the final product .
Basic: Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
Key methods include:
- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm substituent positions and piperidine ring integration .
- Mass Spectrometry (MS): High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .
- X-ray Crystallography: For crystalline derivatives, SHELX software refines bond lengths and angles to resolve stereochemical ambiguities .
Basic: What in vitro biological assays are commonly used to evaluate its anticancer potential?
- Cytotoxicity Assays: MTT or SRB assays against cancer cell lines (e.g., HepG2, MDA-MB-231) at concentrations ranging from 1–100 µM .
- Enzyme Inhibition: Kinase or protease inhibition assays (e.g., IC₅₀ determination) using fluorogenic substrates .
- Apoptosis Detection: Flow cytometry with Annexin V/PI staining to quantify cell death mechanisms .
Advanced: How can structure-activity relationship (SAR) studies guide the optimization of this compound’s bioactivity?
- Substituent Analysis: Fluorine or methoxy groups on the phenyl ring (e.g., 4-fluorophenyl vs. 3-fluorophenyl) significantly alter cytotoxicity and selectivity .
- Core Modifications: Replacing piperidine with morpholine or adjusting the propan-1-one linker length impacts target binding affinity .
- Data-Driven Design: Compare IC₅₀ values of analogs (e.g., 2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetic acid derivatives with IC₅₀ = 1.61 µg/mL) to identify critical pharmacophores .
Advanced: What strategies resolve conflicting data in enzyme inhibition assays involving this compound?
- Mechanistic Re-testing: Distinguish between uncompetitive (binding to enzyme-substrate complex) and non-competitive inhibition via Lineweaver-Burk plots .
- Control Experiments: Verify assay conditions (pH, temperature) and eliminate interference from solvents like DMSO .
- Orthogonal Assays: Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to validate binding kinetics independently .
Advanced: How to design experiments to assess its pharmacokinetic properties in preclinical models?
- Solubility and Stability: Test in simulated gastric fluid (pH 1.2–6.8) and liver microsomes to predict oral bioavailability .
- Metabolite Profiling: LC-MS/MS identifies major metabolites after incubation with hepatocytes .
- In Vivo PK: Administer via IV/oral routes in rodents, followed by plasma sampling to calculate AUC, t₁/₂, and clearance .
Advanced: What computational approaches are used to predict binding modes with biological targets?
- Molecular Docking: AutoDock Vina or Schrödinger Suite models interactions with kinases or DNA topoisomerases .
- MD Simulations: GROMACS assesses binding stability over 100-ns trajectories .
- QSAR Modeling: Build regression models correlating substituent descriptors (e.g., logP, polar surface area) with activity data .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
